1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide
Description
This compound features a benzofuro[3,2-d]pyrimidine core linked to a piperidine-4-carboxamide scaffold, with a 3,4-dimethoxyphenethyl substituent. The benzofuropyrimidine moiety is a fused heterocyclic system that enhances binding interactions with kinase ATP-binding pockets, while the dimethoxyphenethyl group contributes to lipophilicity and target selectivity . The compound is cataloged under reference code 10-F754497 by CymitQuimica and is discontinued but structurally significant for kinase inhibitor research .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-32-21-8-7-17(15-22(21)33-2)9-12-27-26(31)18-10-13-30(14-11-18)25-24-23(28-16-29-25)19-5-3-4-6-20(19)34-24/h3-8,15-16,18H,9-14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPIEUCCJVTUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide involves several steps, starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . The piperidine ring and the dimethoxyphenethyl group are then introduced through subsequent reactions, which may involve nucleophilic substitution and amide bond formation. Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Benzofuropyrimidine Cores
Several derivatives share the benzofuropyrimidine core but differ in substituents:
Key Observations :
Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
Compounds with pyrrolo[2,3-d]pyrimidine cores are well-characterized kinase inhibitors, providing a benchmark for comparison:
Key Observations :
- Capivasertib demonstrates that pyrrolo[2,3-d]pyrimidine scaffolds achieve high potency against AKT, with a 4-chlorophenyl group enhancing hydrophobic interactions .
- The target compound’s benzofuropyrimidine core may offer distinct selectivity due to its fused oxygen atom, which could stabilize hydrogen bonding in ATP-binding pockets compared to pyrrolopyrimidines .
Piperidine-4-Carboxamide Derivatives
Piperidine carboxamides are common in kinase inhibitors, with variations in substitution influencing activity:
Key Observations :
- The 3-phenoxyphenyl substituent in enhances π-π stacking in LIMK2’s hydrophobic pocket, a feature absent in the target compound’s dimethoxy-substituted phenethyl group .
Research Implications
Further studies should explore its selectivity against kinases like LIMK2 or AKT, leveraging the scaffold’s modular substituents for optimization.
Biological Activity
The compound 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The structural formula of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran and pyrimidine rings through cyclization and functionalization processes. Key synthetic routes may include:
- Formation of Benzofuran Ring : Cyclization of phenolic derivatives with aldehydes.
- Formation of Pyrimidine Ring : Condensation reactions involving β-keto esters and guanidine derivatives.
- Coupling Reaction : Nucleophilic substitution to link the benzofuran and pyrimidine moieties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially modulating disease processes.
- Receptor Interaction : It can bind to certain receptors, influencing signal transduction pathways critical for cellular responses.
Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For example, compounds structurally similar to this one have shown significant inhibition of leukemia cell lines .
- Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent .
- Anti-inflammatory Effects : The compound may contribute to therapeutic strategies for inflammatory diseases due to its ability to modulate inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of leukemia cell lines | |
| Antimicrobial | Activity against specific bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study Examples
- Anticancer Efficacy : A study reported that derivatives of benzofuro[3,2-d]pyrimidine exhibited significant cytotoxicity against P388 leukemia cells. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Testing : In vitro tests demonstrated that the compound showed potent activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
